Physicochemical properties of 8-(2-Chlorophenyl)-8-oxooctanoic acid
Physicochemical properties of 8-(2-Chlorophenyl)-8-oxooctanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 8-(2-Chlorophenyl)-8-oxooctanoic Acid
Introduction
8-(2-Chlorophenyl)-8-oxooctanoic acid is a bifunctional molecule belonging to the class of keto-carboxylic acids. Its structure, which incorporates a substituted aromatic ring, a ketone carbonyl group, and a terminal carboxylic acid on a flexible octanoic acid backbone, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of these distinct functional groups provides multiple reactive handles for synthetic modification, positioning it as a valuable intermediate for constructing more complex, pharmacologically active agents.
This technical guide offers a comprehensive examination of the physicochemical properties of 8-(2-Chlorophenyl)-8-oxooctanoic acid. As experimental data for this specific ortho-substituted isomer is limited in public literature, this document synthesizes predicted data from robust computational models with established analytical principles. We provide field-proven experimental protocols for its synthesis and characterization, designed to serve as a self-validating framework for researchers, scientists, and drug development professionals. The insights herein are intended to guide experimental design, facilitate structural elucidation, and unlock the therapeutic potential of this versatile chemical scaffold.
Chemical Identity and Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in any rational drug design or synthetic campaign. While specific experimental values for the 2-chloro isomer are not widely published, the following properties are derived from computational predictions and analysis of its structural analogs, such as the 3-chloro and 4-chloro isomers.[1][2][3]
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Property | Value / Prediction | Source / Method |
| IUPAC Name | 8-(2-chlorophenyl)-8-oxooctanoic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₇ClO₃ | - |
| Molecular Weight | 268.74 g/mol | - |
| Physical Form | White to off-white solid (Predicted) | [1] |
| CAS Number | N/A (Not widely indexed) | - |
| Aqueous Solubility (LogS) | -4.4 to -4.2 (Predicted) | ALOGPS 2.1[3] |
| Solubility in Water | ~0.0025 g/L (Predicted) | ALOGPS 2.1[3] |
| Lipophilicity (XLogP3) | 3.5 - 3.9 (Predicted) | ECHEMI, ALOGPS 2.1[3][4] |
| pKa (acidic) | 4.7 - 4.8 (Predicted) | ALOGPS 2.1[3] |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | ECHEMI[4] |
| Rotatable Bond Count | 8 | ECHEMI[4] |
Note: Predicted values are estimations and require experimental verification.
The predicted low aqueous solubility and relatively high LogP value are characteristic of a lipophilic molecule, driven by the presence of the chlorophenyl ring and the long alkyl chain.[5] The carboxylic acid moiety provides a site for ionization, suggesting that solubility will be highly dependent on pH.
Proposed Synthesis and Structural Elucidation
A robust synthetic and analytical workflow is crucial for obtaining and verifying the target compound. A direct Friedel-Crafts acylation of chlorobenzene with a suberic acid derivative would likely yield an isomeric mixture, with the para-substituted product predominating due to steric and electronic effects.[1] Therefore, a regioselective synthesis is necessary to ensure the exclusive formation of the 2-chloro isomer.
Caption: Proposed regioselective synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid.
Once synthesized, confirming the structure is paramount. This involves a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Caption: Logical workflow for the structural elucidation process.
Predicted Spectroscopic Data
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (around 7.3-7.8 ppm), a triplet for the methylene group adjacent to the ketone (α-CH₂) around 2.9-3.1 ppm, a triplet for the methylene group adjacent to the carboxylic acid (α'-CH₂) around 2.3-2.4 ppm, and a complex multiplet for the remaining methylene protons in the alkyl chain.
-
¹³C NMR: Key signals would include the ketone carbonyl (~198-202 ppm), the carboxylic acid carbonyl (~178-180 ppm), aromatic carbons (125-140 ppm), and multiple aliphatic carbons in the 20-40 ppm range.
-
Infrared (IR) Spectroscopy: Two strong characteristic carbonyl (C=O) stretching bands are expected: one for the ketone (~1685-1700 cm⁻¹) and one for the carboxylic acid (~1700-1725 cm⁻¹). A broad O-H stretch from the carboxylic acid dimer would also be prominent (~2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Potential Applications in Drug Discovery
While biological activity data for 8-(2-Chlorophenyl)-8-oxooctanoic acid itself is not publicly available, its structural motifs are present in molecules with known therapeutic relevance. Notably, analogs are being investigated as potential inhibitors of Fatty Acid Synthase (FASN).[6] FASN is a critical enzyme that is overexpressed in many cancer types, making it an attractive target for anticancer drug development.[6]
The inhibition of FASN disrupts the supply of fatty acids necessary for rapid cell proliferation and membrane synthesis in tumor cells, ultimately leading to apoptosis.[6] The general workflow for investigating a compound like this as a FASN inhibitor would follow a multi-stage process from synthesis to biological evaluation.
Caption: Generalized workflow for investigating FASN inhibitory activity.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the thermodynamic solubility of the compound, a critical parameter for drug development.[3]
1. Materials and Equipment:
-
8-(2-Chlorophenyl)-8-oxooctanoic acid (solid)
-
Solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, organic solvents (e.g., DMSO, Ethanol)
-
2 mL glass vials with screw caps
-
Orbital shaker at constant temperature (e.g., 25 °C)
-
Centrifuge
-
0.22 µm syringe filters (PVDF or equivalent)
-
Calibrated analytical balance and pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Step-by-Step Methodology:
-
Preparation: Prepare the desired buffer and solvent systems. Ensure the pH is accurately measured and adjusted.
-
Addition of Compound: Add an excess amount of solid 8-(2-Chlorophenyl)-8-oxooctanoic acid to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Addition of Solvent: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker. Equilibrate for 24-48 hours at a constant temperature. This duration is critical to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Do not disturb the solid pellet.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. This step is crucial to avoid artificially inflated concentration measurements.
-
Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Analyze both the standards and the filtered supernatant by a validated HPLC method to determine the concentration.
-
Validation: Perform the experiment in triplicate to ensure reproducibility. Measure the final pH of the aqueous samples to confirm it has not shifted significantly, as this can impact the solubility of ionizable compounds.[3]
Protocol 2: Proposed Synthesis via Friedel-Crafts Acylation
This protocol outlines a standard laboratory procedure for the synthesis, which can be adapted for the specific regioselective approach mentioned earlier. This version describes the more common, non-regioselective Friedel-Crafts route.[7]
1. Materials and Equipment:
-
Suberoyl chloride (or suberic anhydride)
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃) - Caution: Moisture sensitive and corrosive
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Ethanol (for esterification if starting from acid)
-
Concentrated sulfuric acid (catalyst for esterification)
-
Saturated sodium bicarbonate solution, brine, and anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
2. Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM. Cool the mixture in an ice bath (0 °C).
-
Acyl Chloride Addition: To the cooled suspension, add a solution of suberoyl chloride in anhydrous DCM dropwise via an addition funnel. Stir for 15 minutes.
-
Aromatic Addition: Add chlorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by Thin Layer Chromatography - TLC).
-
Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting product will be a mixture of isomers. Purify via column chromatography (silica gel) or recrystallization to isolate the desired 8-(2-Chlorophenyl)-8-oxooctanoic acid. The ester form can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with NaOH in aqueous methanol followed by acidic workup).[1]
References
- BenchChem. (2025). Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Versatile Building Block for Drug Discovery.
- BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid.
- BenchChem. (2025). Technical Guide: Solubility Profile of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
- BenchChem. (2025). Application Notes and Protocols: Developing Analogs of 8-(3-Chlorophenyl)-8-oxooctanoic acid as Potential Fatty Acid Synthase (FASN) Inhibitors.
- BenchChem. (2025). Common pitfalls in the handling of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 35333-22-3|8-(4-Chlorophenyl)-8-oxooctanoic acid|BLDpharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
